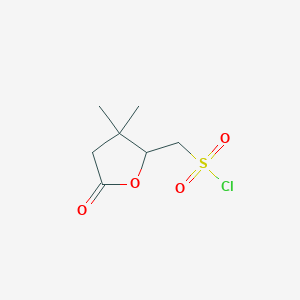

(3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

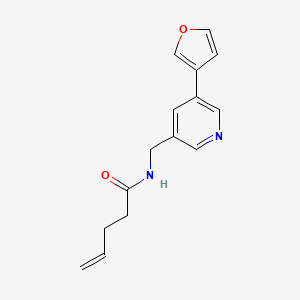

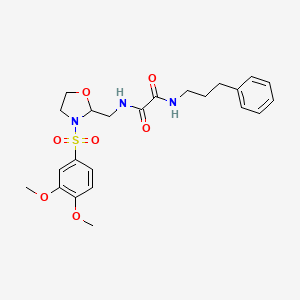

“(3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride” is a chemical compound with the molecular formula C7H11ClO4S . It has a molecular weight of 226.68 . The IUPAC name for this compound is (3,3-dimethyl-5-oxotetrahydrofuran-2-yl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “(3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride” is 1S/C7H11ClO4S/c1-7(2)3-6(9)12-5(7)4-13(8,10)11/h5H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Applications De Recherche Scientifique

Preparation and Reagent Use

- Methanesulfonyl chloride, a related compound to (3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride, is used in the preparation of its deuterated form, methanesulfonyl chloride-d3. This process involves anhydrous and aqueous chlorination of dimethyl sulfoxide-d6, yielding methanesulfonyl chloride-d3 with a 52% yield and also producing a small amount of dimethyl sulfone-d6 (Hanai & Okuda, 1977).

Chemical Transformations

- Methanesulfonyl chloride, a closely related chemical, is employed in the selective chlorination of pentitols. When used in N,N-dimethylformamide, it transforms unprotected d-arabinitol into its 1,5-dichloro derivative with a 50% yield. This method is applicable to other pentitols, albeit with lower yields, and the product structures are determined using NMR spectroscopy (Benazza, Beaupère, Uzan, & Demailly, 1991).

Synthesis Methods

- In a synthesis context, a method involving dimethyl sulfoxide/oxalyl chloride has been developed for the sulfenyletherification of unsaturated alcohols. In this reaction, methanesulfenyl chloride, which is generated from oxalyl chloride and dimethyl sulfoxide, plays a key role. This method also explores the formation pathway of methanesulfenyl chloride, based on the formation of cyclic acetals (Gao et al., 2018).

Electrochemical Applications

- Methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3, which has been studied for its electrochemical properties. In a particular application, vanadium pentoxide films prepared by the sol-gel route were investigated in this electrolyte. The studies demonstrated reversible intercalation of sodium into the V2O5 film, highlighting potential applications in electrochemistry (Su, Winnick, & Kohl, 2001).

Safety and Hazards

Propriétés

IUPAC Name |

(3,3-dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO4S/c1-7(2)3-6(9)12-5(7)4-13(8,10)11/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQYYRVPMUCUTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC1CS(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B2433013.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2433015.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2433018.png)

![N-(2-(diethylamino)ethyl)-2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433026.png)

![6-[(2-Chloro-6-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2433029.png)

![2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid](/img/structure/B2433031.png)

![1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2433032.png)